MFCD18317472
Description
Such compounds often exhibit unique electronic properties due to their aromatic systems and substituent patterns, which influence reactivity, solubility, and biological activity .
Key inferred characteristics of MFCD18317472 (assuming structural similarity to and ):
- Core structure: Likely a fused pyrrolo-triazine or pyrazole system with halogen substituents (e.g., Cl, Br).
- Molecular weight: Estimated between 180–250 g/mol, based on analogs like C₆H₃Cl₂N₃ (188.01 g/mol) and C₇H₅BrO₂ (201.02 g/mol) .
- Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in related compounds with similar Log P and topological polar surface area (TPSA) values .
Properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-11-4-2-3-8(12(11)14)10-7-15-6-5-9(10)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVQAOGJGTZBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687516 | |
| Record name | 3-(2-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-54-6 | |
| Record name | 3-(2-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18317472 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a simple organic compound.
Functional Group Introduction: Specific functional groups are introduced into the starting material through reactions such as halogenation, nitration, or sulfonation.
Intermediate Formation: The intermediate compounds are formed through reactions like condensation, cyclization, or rearrangement.
Final Product Formation: The final step involves the conversion of the intermediate into this compound through reactions such as reduction, oxidation, or substitution.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
MFCD18317472 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized compounds.
Scientific Research Applications
MFCD18317472 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.
Biology: The compound is employed in biochemical assays, enzyme inhibition studies, and as a probe for studying biological pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of MFCD18317472 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
Structural Diversity: CAS 918538-05-3: A dichloro-pyrrolotriazine derivative with high Cl atom count, contributing to elevated Log P (2.15) and moderate solubility (0.24 mg/mL) . CAS 1761-61-1: A brominated benzoic acid derivative with superior solubility (0.687 mg/mL) due to its carboxyl group, but lower Log P (1.64) compared to triazine analogs .
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
